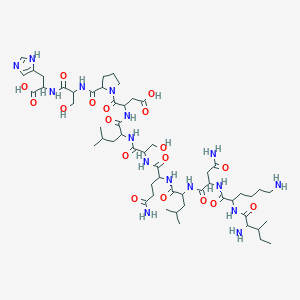
3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Metilpiridin-2-il)-2-sulfanil-3,4-dihidroquinazolin-4-ona es un compuesto heterocíclico que presenta un núcleo de quinazolinona con un grupo sulfánil y un sustituyente metilpiridinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Metilpiridin-2-il)-2-sulfanil-3,4-dihidroquinazolin-4-ona generalmente implica los siguientes pasos:
Formación del núcleo de quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclación de derivados del ácido antranílico con formamida o sus equivalentes en condiciones ácidas o básicas.
Introducción del grupo sulfánil: El grupo sulfánil se introduce a través de reacciones de sustitución nucleofílica, a menudo utilizando reactivos de tiol como la tiourea o el tiofenol.
Unión del grupo metilpiridinil: El grupo metilpiridinil se introduce normalmente a través de una reacción de acoplamiento, como un acoplamiento de Suzuki o Heck, utilizando derivados de piridina adecuados y catalizadores de paladio.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de técnicas avanzadas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo sulfánil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El núcleo de quinazolinona puede sufrir reacciones de reducción para formar dihidroquinazolinonas utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo metilpiridinil puede participar en reacciones de sustitución electrófila, lo que permite la funcionalización adicional del compuesto.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Catalizadores de paladio, bases como el carbonato de potasio.
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Dihidroquinazolinonas.
Sustitución: Varios derivados funcionalizados dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
Química
En química, 3-(3-Metilpiridin-2-il)-2-sulfanil-3,4-dihidroquinazolin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
Biológicamente, este compuesto tiene potencial como farmacóforo en el diseño de fármacos. Se sabe que su núcleo de quinazolinona tiene diversas actividades biológicas, incluidas propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Medicina
En medicina, se están investigando los derivados de este compuesto por sus posibles efectos terapéuticos. La presencia del grupo sulfánil y el residuo metilpiridinil puede mejorar la capacidad del compuesto para interactuar con dianas biológicas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
Industrialmente, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad. También puede servir como intermedio en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Metilpiridin-2-il)-2-sulfanil-3,4-dihidroquinazolin-4-ona implica su interacción con diversos objetivos moleculares. El núcleo de quinazolinona puede inhibir enzimas o receptores implicados en vías de enfermedades, mientras que el grupo sulfánil puede formar enlaces covalentes con proteínas diana, mejorando la eficacia del compuesto. El grupo metilpiridinil puede mejorar la afinidad de unión y la selectividad del compuesto para dianas específicas.
Comparación Con Compuestos Similares
Compuestos similares
3-(2-Metilpiridin-3-il)-2-sulfanil-3,4-dihidroquinazolin-4-ona: Estructura similar pero con una posición diferente del grupo metilo en el anillo de piridina.
3-(3-Metilpiridin-2-il)-2-sulfanilquinazolin-4-ona: Carece del componente dihidro, lo que puede afectar su reactividad y actividad biológica.
3-(3-Metilpiridin-2-il)-2-mercapto-3,4-dihidroquinazolin-4-ona: Similar pero con un grupo mercapto en lugar de un grupo sulfánil.
Singularidad
La combinación única del núcleo de quinazolinona, el grupo sulfánil y el residuo metilpiridinil en 3-(3-Metilpiridin-2-il)-2-sulfanil-3,4-dihidroquinazolin-4-ona proporciona propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
Número CAS |
855715-11-6 |
|---|---|
Fórmula molecular |
C14H11N3OS |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
3-(3-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-5-4-8-15-12(9)17-13(18)10-6-2-3-7-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) |
Clave InChI |
UXMDMDTWPIQLAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)

![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)

